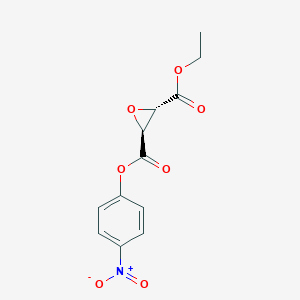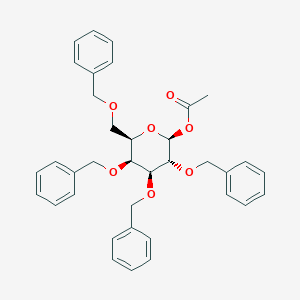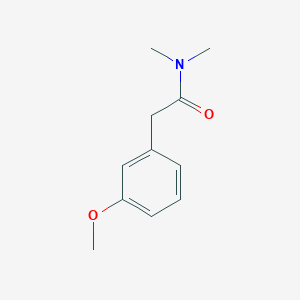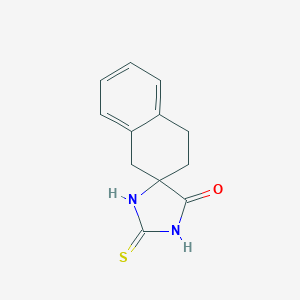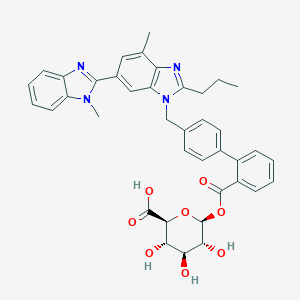
Telmisartan glucuronide
Overview
Description
Telmisartan glucuronide is a pharmacologically inactive metabolite of telmisartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension. Telmisartan is minimally metabolized in the liver, and its primary metabolite, this compound, is formed through conjugation with glucuronic acid .
Mechanism of Action
Target of Action
Telmisartan glucuronide, a metabolite of Telmisartan, is likely to share similar targets with its parent compound. Telmisartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance .
Mode of Action
As an angiotensin II receptor antagonist (ARB), Telmisartan binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . It’s plausible that this compound may interact with its targets in a similar manner, although specific studies on this metabolite are limited.
Biochemical Pathways
Telmisartan’s action primarily affects the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptors, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, ultimately reducing blood pressure . The biochemical pathways affected by this compound are likely to be similar.
Pharmacokinetics
Telmisartan exhibits nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . It is metabolized hepatically via conjugation to form a pharmacologically inactive acyl-glucuronide . The glucuronide of the parent compound is the only metabolite identified in human plasma and urine . The compound’s ADME properties impact its bioavailability, which is important for its therapeutic effect.
Action Environment
The action of Telmisartan can be influenced by various environmental factors. For instance, renal or hepatic impairment can affect its metabolism and excretion . Additionally, gender differences have been observed, with plasma concentrations generally 2 to 3 times higher in women than in men . It’s plausible that similar factors could influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Telmisartan glucuronide interacts with various enzymes and proteins in the body. It is a substrate of P-glycoprotein, a protein that pumps foreign substances out of cells . This interaction plays a crucial role in the absorption and distribution of this compound in the body .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a substrate of P-glycoprotein, this compound can affect the function of this protein, influencing the transport of various substances across the cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, a study using positron emission tomography (PET) showed that the systemic bioavailability and hepatic distribution of radioactivity from Telmisartan increased non-linearly with dose .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a study involving rats, the systemic bioavailability and hepatic distribution of Telmisartan increased non-linearly with dose
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as P-glycoprotein and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters like P-glycoprotein, which can affect its localization or accumulation . The distribution of this compound is also influenced by its absorption in the gastrointestinal tract and its hepatic distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Telmisartan glucuronide is synthesized through the glucuronidation of telmisartan. This process involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to telmisartan .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant UGT enzymes in a controlled bioreactor environment. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Telmisartan glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound back into telmisartan and glucuronic acid.
Major Products: The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound yields telmisartan and glucuronic acid .
Scientific Research Applications
Telmisartan glucuronide has several applications in scientific research:
Pharmacokinetic Studies: It is used to study the metabolism and excretion of telmisartan in humans and animals.
Drug Interaction Studies: Researchers use this compound to investigate potential drug-drug interactions involving UGT enzymes.
Toxicology: It helps in understanding the safety profile of telmisartan by studying its inactive metabolites.
Comparison with Similar Compounds
Losartan Glucuronide: Another glucuronide metabolite of an angiotensin II receptor antagonist, losartan.
Valsartan Glucuronide: A glucuronide metabolite of valsartan, another angiotensin II receptor blocker.
Uniqueness: Telmisartan glucuronide is unique due to its high binding affinity for plasma proteins and its minimal metabolism, which contributes to the long half-life of telmisartan . Unlike some other angiotensin II receptor blockers, telmisartan also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma, providing additional metabolic benefits .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBUBSULFIXAR-QQPFWGBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043598 | |
| Record name | Telmisartan glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250780-40-6 | |
| Record name | Telmisartan glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMISARTAN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


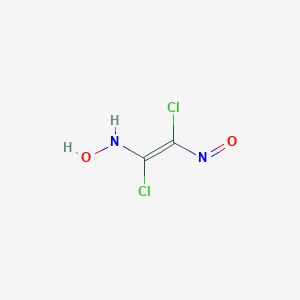
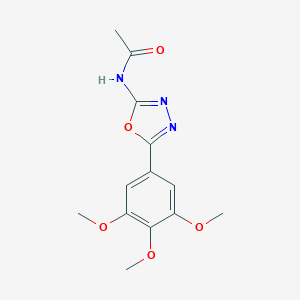
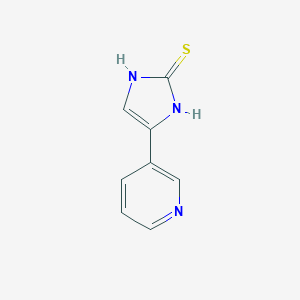
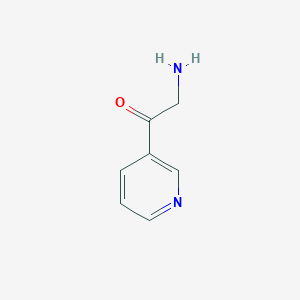
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)
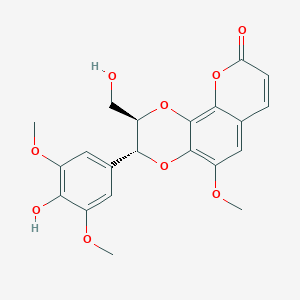
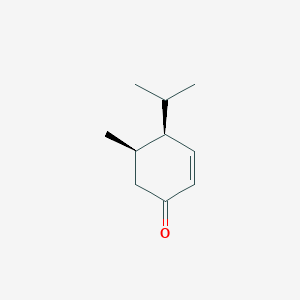

![2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)](/img/structure/B20658.png)

